Remerinehydrochloride

Übersicht

Beschreibung

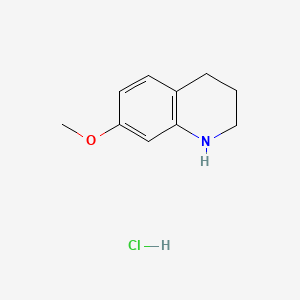

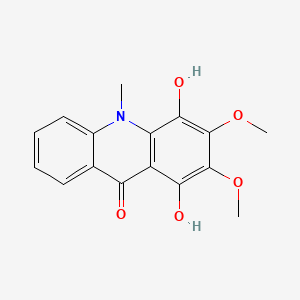

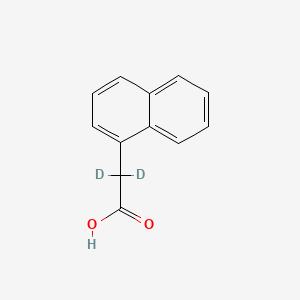

Remerinehydrochloride is a chemical compound with the molecular formula C18H18ClNO2 . It has a molecular weight of 315.8 g/mol . The IUPAC name for this compound is (12R)-11-methyl-3,5-dioxa-11-azapentacyclo .

Molecular Structure Analysis

The molecular structure of this compound can be represented by various formats including InChI, InChIKey, Canonical SMILES, and Isomeric SMILES . The exact mass of this compound is 315.1026065 g/mol .

Physical and Chemical Properties Analysis

This compound has a molecular weight of 315.8 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 0 . The topological polar surface area of this compound is 21.7 Ų .

Wissenschaftliche Forschungsanwendungen

Linear Mixed-Effects Models in Research : The application of linear mixed-effects models using functions like lme4 in R is a significant tool in research, facilitating the analysis of complex data structures, including those in biomedical research (Bates et al., 2014).

Affimer Proteins as Research Reagents : Affimer proteins have emerged as versatile and renewable affinity reagents in research, offering complementary benefits to antibodies in molecular and cell biology applications, including targeting various molecules and modulating protein function (Tiede et al., 2017).

Gimeracil's Role in Radiosensitizing : The use of Gimeracil in radiosensitizing cells by inhibiting homologous recombination is an important area of research, enhancing the efficacy of radiotherapy (Takagi et al., 2010).

Synthesis and Application in Catalysis : Research on the synthesis of bis(oxazolinylphenolato/thiazolinylphenolato) chelate ligand complexes and their impact on catalytic activities demonstrates significant application in catalysis and environmental research (Liu et al., 2016).

GPCR Oligomerization Studies : Studies on G-protein-coupled receptor (GPCR) oligomerization, including homo- and heteromerization, provide critical insights into biochemical characteristics, ligand recognition, and signaling pathways, relevant in pharmacological and neurological research (Ferré & Franco, 2010).

Ionic Liquid Reuse in Chemical Reactions : Investigating the reuse of ionic liquids in reactions like n-hexane isomerization highlights the importance of sustainable practices in chemical processes (Skripnik et al., 2022).

Ethylmercury Transport Across the Blood-Brain Barrier : Research on the transport of ethylmercury-containing compounds across the blood-brain barrier is crucial in understanding the toxicological impact of certain compounds on neural tissues (Kern et al., 2019).

Lomerizine in Neuroprotection and Vision Research : The use of lomerizine dihydrochloride in neuroprotection, particularly in the context of optic nerve injury and visual function restoration, is a significant area of neuroscientific research (Selt et al., 2010).

Retinoid Cycle Enzymes in Vision Research : Understanding key enzymes in the retinoid cycle of the vertebrate retina is crucial for insights into retinal diseases and vision research (Kiser et al., 2012).

Gum Tragacanth-Based Drug Delivery Research : Development of Gum tragacanth–acrylic acid-based hydrogels for controlled drug release, exemplified by cetirizine dihydrochloride, shows applications in pharmaceutical research and drug delivery systems (Kaith et al., 2012).

Eigenschaften

IUPAC Name |

(12R)-11-methyl-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14,16,18-hexaene;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2.ClH/c1-19-7-6-12-9-15-18(21-10-20-15)17-13-5-3-2-4-11(13)8-14(19)16(12)17;/h2-5,9,14H,6-8,10H2,1H3;1H/t14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFAVZRNMTSBKPO-PFEQFJNWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=CC3=C(C4=C2C1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CCC2=CC3=C(C4=C2[C@H]1CC5=CC=CC=C54)OCO3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[1-[2-(2,4-Dinitrophenyl)hydrazono]ethyl]-2-methylcyclopropane](/img/structure/B579562.png)

![5,6-Dimethyltricyclo[6.2.1.02,7]undeca-5,9-diene-3,4-dione](/img/structure/B579568.png)

![(1R,2S)-1-[1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl]-1,2,3-propanetriol](/img/structure/B579573.png)